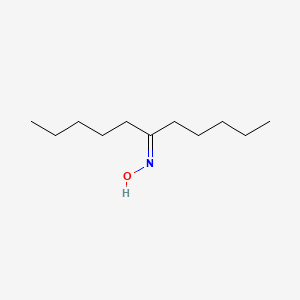

6-Undecanone oxime

Description

Contextualization of Oxime Functionality in Contemporary Organic Synthesis

The oxime functional group is a cornerstone in modern organic synthesis, valued for its versatility and reactivity. Oximes are key intermediates in the synthesis of a wide array of nitrogen-containing compounds, including amides, amines, and nitriles. Their ability to act as protecting groups for carbonyl compounds, coupled with their role in the construction of complex molecular architectures, underscores their importance. The C=NOH group can participate in various reactions, such as rearrangements, reductions, and cycloadditions, making oximes valuable synthons for medicinal and materials chemistry.

Academic Significance of Ketoximes in Chemical Transformations

Ketoximes, a subclass of oximes derived from ketones, are of particular academic interest due to their unique reactivity. The presence of two organic substituents on the carbon of the C=N bond influences their stereochemistry and reactivity profiles. One of the most notable reactions of ketoximes is the Beckmann rearrangement, a classic transformation that converts a ketoxime into an amide or a lactam in the case of cyclic ketoximes. wikipedia.orgmasterorganicchemistry.com This reaction is of immense industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org The mechanism and scope of the Beckmann rearrangement continue to be areas of active research, with studies focusing on developing milder and more efficient catalytic systems. scispace.comorganic-chemistry.org Furthermore, ketoximes are precursors to other important functional groups; for example, they can be hydrolyzed back to the parent ketone.

Research Perspectives on 6-Undecanone (B1294626) Oxime as a Model Compound

While extensive research has been conducted on ketoximes as a general class, specific studies focusing solely on 6-undecanone oxime as a model compound are less prevalent in readily available literature. However, its symmetrical nature, with two pentyl chains attached to the carbonyl carbon, makes it an interesting substrate for investigating the fundamental principles of ketoxime reactivity.

Detailed Research Findings:

Although specific contemporary studies singling out this compound are not abundant, its synthesis has been described. A general procedure involves the reaction of 6-undecanone with an alcoholic solution of hydroxylamine (B1172632) at room temperature. chemicalbook.com

The reactivity of this compound can be inferred from the well-established chemistry of other aliphatic ketoximes. For instance, it would be expected to undergo the Beckmann rearrangement under acidic conditions to yield N-pentylhexanamide. The symmetrical nature of the starting material simplifies the potential product outcome of this rearrangement, making it a potentially useful model to study the kinetics and mechanism of the reaction without the complication of regioisomers.

Furthermore, the conversion of this compound back to its parent ketone, 6-undecanone, is a transformation of synthetic utility. Various methods exist for the deoximation of ketoximes, and this compound could serve as a straightforward substrate to evaluate the efficiency and mildness of new deoximation reagents and protocols.

Future research could leverage this compound to explore:

Catalytic Beckmann Rearrangements: Investigating novel catalysts, including solid acids and metal complexes, for the efficient and selective rearrangement of this aliphatic ketoxime under milder conditions.

Stereoselective Reactions: Although this compound itself is achiral, its derivatives could be used to study stereoselective transformations.

Mechanistic Studies: Its simple structure makes it an ideal candidate for detailed mechanistic investigations of oxime reactions using techniques such as kinetic studies and computational modeling.

Chemical and Physical Properties of 6-Undecanone and its Oxime

Below are tables detailing the known properties of 6-undecanone, the precursor to this compound, and the available data for the oxime itself.

Table 1: Physicochemical Properties of 6-Undecanone

| Property | Value |

| CAS Number | 927-49-1 nist.gov |

| Molecular Formula | C11H22O nist.gov |

| Molecular Weight | 170.29 g/mol nih.gov |

| Boiling Point | 228 °C nih.govchemicalbook.com |

| Melting Point | 14.6 °C chemicalbook.com |

| Density | 0.831 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.4270 at 20 °C chemicalbook.com |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 32504-26-0 chemicalbook.com |

| Molecular Formula | C11H23NO |

| Molecular Weight | 185.31 g/mol |

Structure

3D Structure

Properties

CAS No. |

32504-26-0 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-undecan-6-ylidenehydroxylamine |

InChI |

InChI=1S/C11H23NO/c1-3-5-7-9-11(12-13)10-8-6-4-2/h13H,3-10H2,1-2H3 |

InChI Key |

HRGRUCGUHMULFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=NO)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 6 Undecanone Oxime and Analogs

Established Condensation Reactions

Traditional methods for oxime synthesis often involve refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride and a base like pyridine (B92270) in an alcoholic solvent. [2.1.2.2] However, these conventional approaches can be associated with drawbacks such as lower yields, prolonged reaction times, and the use of toxic solvents or reagents, which has driven the exploration of more efficient and environmentally friendly alternatives. [2.1.2.2, 2.2.1.1]

The efficiency of oxime formation is influenced by several factors, including the pH of the reaction mixture, the concentration of reactants, the presence of catalysts, and temperature. [2.1.2.1] Optimal conditions often involve acidic environments, with a pH of approximately 4.5 generally considered advantageous for oxime and hydrazone formation. [2.1.2.1, 2.1.2.3]

While specific detailed optimization studies for the synthesis of 6-undecanone (B1294626) oxime are not extensively documented in the provided literature, general principles for ketone oximation apply. For instance, the condensation of ketones, including those with steric hindrance, with hydroxylamine hydrochloride has been reported to achieve good yields ranging from 85% to 90% under certain catalytic systems. [2.1.1.3] The ease with which oximes can be derived from ketones and aldehydes by condensation with hydroxylamine is widely recognized. [2.1.2.4]

Various catalytic systems have been developed to enhance the rate and yield of oxime formation:

Acid and Base Catalysts: Hydrochloric acid (HCl) acts as an acid catalyst by protonating the carbonyl oxygen, thereby making the carbonyl carbon more susceptible to nucleophilic attack by hydroxylamine. [2.1.2.1] Conversely, basic catalysts like pyridine can facilitate the nucleophilic attack itself. [2.1.2.1]

Metal Oxide Catalysts:

Zinc Oxide (ZnO): This heterogeneous catalyst has been successfully employed in solventless conditions for the synthesis of aldoximes and ketoximes, often resulting in good yields. [2.1.2.5, 2.1.2.6]

Bismuth Oxide (Bi₂O₃): Under solvent-free grinding conditions at room temperature, Bi₂O₃ has proven effective in converting various carbonyl compounds, including aliphatic and aromatic ketones, into their corresponding oximes with excellent yields. [2.1.2.7, 2.2.1.2]

Quaternary Ammonium (B1175870) Salts: Hyamine® (Benzethonium chloride), a quaternary ammonium salt, serves as an ecofriendly catalyst for the synthesis of aldoximes in aqueous media at ambient temperature, offering high yields and short reaction times. [2.1.2.8]

N-Hydroxy Compounds: N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide (NHS) can function as oximation reagents in water, enabling the synthesis of aldoximes and ketoximes from their respective carbonyl compounds in yields ranging from 76% to 98%. [2.1.2.9, 2.1.2.10] This method is notable for its use of water as a solvent and its broad functional group tolerance. [2.1.2.9]

Natural Acid Catalysts: In line with green chemistry principles, natural acid catalysts such as aqueous extracts of Vitis lanata, Mangifera indica, and Citrus limetta fruit juice have been explored for environmentally benign oxime production. [2.1.2.11]

A summary of representative catalytic systems and their reported efficiencies for ketone oxime formation is presented in Table 1.

Table 1: Representative Catalytic Systems for Ketone Oxime Formation

| Catalyst | Conditions | Yield (%) | Notes | Source |

| "IL-2" | Not specified, but for ketones with steric hindrance | 85-90 | Good yields for hindered ketones | [2.1.1.3] |

| Bi₂O₃ | Solvent-free grinding, room temperature | 60-98 | Excellent yields for aliphatic, heterocyclic, and aromatic carbonyl compounds | [2.1.2.7, 2.2.1.2] |

| NHPI or NHS | In water | 76-98 | Tolerates various functional groups, by-product (phthalic acid) recyclable | [2.1.2.9, 2.1.2.10] |

Green Chemistry Approaches in Oxime Synthesis

The pursuit of green chemistry in organic synthesis aims to minimize environmental impact by reducing hazardous chemical usage and volatile solvent emissions. [2.2.3.1] This has led to the development of several innovative methodologies for oxime synthesis.

Solvent-free reaction conditions offer significant advantages from both environmental and synthetic perspectives, including improved yields, enhanced selectivity, and simplified reaction procedures, while also reducing the risk of hazardous explosions associated with volatile organic solvents. [2.2.1.1, 2.2.1.3]

Grindstone Chemistry: This mechanochemical approach involves simply grinding the reactants (e.g., a carbonyl compound, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃) in a mortar and pestle at room temperature. [2.2.1.2, 2.2.1.4] This method has been shown to furnish oximes in high to excellent yields (60-98%) for various carbonyl compounds, including aliphatic ketones, with short reaction times and minimal waste. [2.2.1.2, 2.2.1.4]

Microwave Irradiation: Oxime synthesis under microwave irradiation in solventless "dry" conditions has also been reported to provide excellent yields. [2.2.1.5]

Ultrasound irradiation has emerged as a powerful tool in green chemistry for promoting organic reactions, including oxime synthesis. [2.2.2.1]

Enhanced Condensation: The condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation in solvents like water and ethanol (B145695) has yielded oximes in 81-95%. [2.2.2.1, 2.2.2.2]

Benefits: Compared to conventional methods, ultrasound-assisted synthesis offers milder reaction conditions, significantly shorter reaction times, and higher yields. [2.2.2.1, 2.2.2.2]

Procedure Example: A typical procedure involves exposing a mixture of the carbonyl compound and hydroxylamine hydrochloride to sonication for a short period (e.g., 2 minutes). Subsequent adjustment of the pH (e.g., to ~10 with potassium carbonate solution) under continued sonication can lead to the precipitation of the corresponding oximes in excellent yields, often without the need for further purification. [2.2.2.3]

The selection of environmentally benign solvents is a cornerstone of green chemistry, minimizing the environmental and economic consequences associated with solvent use. [2.2.3.1]

Water as a Solvent: Water is recognized as a clean, economical, and environmentally safe reaction medium for numerous synthetic transformations. [2.2.3.2] Its ability to enhance reaction rates is attributed to factors such as hydrophobic packing, solvent polarity, hydration, and hydrogen bonding. [2.2.3.2]

Mineral Water: Recent research has demonstrated the utility of mineral water as a solvent for oxime synthesis. For example, the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride in mineral water at room temperature achieved maximum efficiency. [2.2.3.3, 2.2.3.4] The presence of natural minerals, particularly carbonate and sulfate (B86663) salts, in mineral water is believed to contribute to shorter reaction times and higher yields compared to pure water. [2.2.3.5] This approach is considered practical, economical, and environmentally friendly, with potential for industrial application. [2.2.3.3]

N-Hydroxy Compounds in Water: As mentioned previously, the use of N-hydroxyphthalimide (NHPI) or N-hydroxysuccinimide (NHS) in water for the synthesis of ketone and aldehyde oximes provides good to excellent yields (76-98%). [2.1.2.9, 2.1.2.10, 2.2.3.6]

A summary of green chemistry approaches for ketone oxime synthesis is provided in Table 2.

Table 2: Green Chemistry Approaches for Ketone Oxime Synthesis

| Method | Conditions | Yield (%) | Key Advantages | Source |

| Solvent-Free Grindstone Chemistry | Room temperature, Bi₂O₃ catalyst | 60-98 | Eco-friendly, rapid, simple workup, minimizes waste | [2.2.1.2, 2.2.1.4] |

| Ultrasound-Assisted Synthesis | Water or EtOH solvent, hydroxylamine hydrochloride | 81-95 | Milder conditions, shorter reaction times, higher yields | [2.2.2.1, 2.2.2.2] |

| Mineral Water as Solvent | Room temperature, hydroxylamine hydrochloride (for aldehydes, potential for ketones) | Up to 99 (for aryl aldehydes) | Economical, practical, environmentally friendly, salts enhance reaction | [2.2.3.3, 2.2.3.4, 2.2.3.5] |

| N-Hydroxy Compounds in Water | Water, NHPI or NHS | 76-98 | Environmentally benign solvent, functional group tolerance | [2.1.2.9, 2.1.2.10, 2.2.3.6] |

Development of Recoverable Catalytic Promoters

The development of recoverable catalytic promoters is a crucial area in oxime synthesis, aiming to enhance sustainability by enabling catalyst reuse and reducing waste. Several heterogeneous catalysts have been explored for the efficient conversion of carbonyl compounds to oximes, offering advantages such as easy separation from the reaction mixture and reusability.

One notable example is the SiO2@FeSO4 nanocomposite, which functions as a recoverable nanocatalyst for the eco-friendly synthesis of various aldoximes and ketoximes from their corresponding aldehydes and ketones. This system, employing hydroxylamine hydrochloride (NH2OH·HCl), facilitates reactions under solvent-free conditions at an oil bath temperature of 70-80 °C, achieving excellent yields within short reaction times (10-15 minutes). The method has demonstrated applicability to both aliphatic and aromatic carbonyl compounds, suggesting its potential for the synthesis of 6-undecanone oxime from 6-undecanone. nanochemres.org

Similarly, magnetic Fe3O4 nanoparticles have been identified as efficient and recoverable catalysts for the solvent-free conversion of diverse carbonyl compounds to their corresponding oximes using NH2OH·HCl. Reactions conducted at 70-80 °C under solvent-free conditions have consistently yielded oximes in high to excellent yields. This approach offers benefits such as clean reaction conditions, straightforward work-up procedures, and reduced reaction times. researchgate.net

Other examples of recoverable catalysts reported in the literature for oxime synthesis include:

TiO2/SO4(2-) : An efficient reusable heterogeneous catalyst for solvent-free conditions. researchgate.net

ZnO : Used under solvent-free conditions at elevated temperatures (140-170 °C). researchgate.net

Bi2O3 : A cheap and commercially available catalyst that promotes oxime synthesis under solvent-free grinding conditions at room temperature, with easy work-up and excellent yields. The catalyst can be recovered and reused, though its efficiency may decrease after multiple runs. nih.gov

DOWEX® 50WX4 system : Utilized in ethanol for the oximation of carbonyl compounds. researchgate.net

Chemically Treated Eggshell (CTE) waste : An eco-friendly heterogeneous catalyst for oxime preparation under refluxing conditions in ethanol. researchgate.net

These advancements highlight a growing trend towards environmentally benign and economically viable synthetic routes for oximes. The reusability of these catalysts significantly contributes to reducing the environmental footprint of chemical processes.

Table 1: Recoverable Catalytic Promoters for Oxime Synthesis

| Catalyst | Reaction Conditions | Substrate Scope | Yields | Recoverability/Reusability | References |

| SiO2@FeSO4 Nanocomposite | Solvent-free, 70-80 °C, 10-15 min | Aldehydes, Ketones (aliphatic, aromatic) | Excellent | Yes, reusable | nanochemres.org |

| Magnetic Fe3O4 Nanoparticles | Solvent-free, 70-80 °C | Various Carbonyl Compounds | High to Excellent | Yes, recoverable | researchgate.net |

| Bi2O3 | Solvent-free, grinding at room temperature | Aldehydes, Ketones | Excellent | Yes, reusable (with potential decrease in efficiency) | nih.gov |

| DOWEX® 50WX4 | Ethanol, refluxing conditions | Carbonyl Compounds | Efficient | Yes | researchgate.net |

| TiO2/SO4(2-) | Solvent-free | Carbonyl Compounds | Efficient | Yes, reusable | researchgate.net |

Chemo- and Stereoselective Oxime Synthesis

Achieving chemo- and stereoselectivity in oxime synthesis presents significant challenges, particularly concerning the formation of E and Z isomers. Traditional methods often yield mixtures of these isomers or predominantly the thermodynamically more stable E isomer. nih.gov However, recent research has focused on developing methodologies that offer improved control over selectivity.

One innovative approach to stereoselective oxime synthesis involves visible-light-mediated energy transfer (EnT) catalysis for the photoisomerization of oximes. This mild and general method allows for the facile access to Z isomers of aryl oximes, providing a complementary route to regio- and chemoselectivity compared to conventional transformations. This technique enables new reactivity, such as a photocatalyzed oxime isomerization followed by a Beckmann rearrangement, which can reverse the regioselectivity of the traditional Beckmann reaction, leading to preferential migration of alkyl groups over aryl groups. nih.gov

Chemoselective synthesis is crucial when dealing with polyfunctionalized molecules. A method for the chemoselective synthesis of α-tertiary hydroxy oximes has been developed via photochemical 1,3-boronate rearrangement. This protecting group-free approach allows for the direct synthesis of challenging tertiary alcohols with adjacent nucleophilic labile groups, delivering high yields (up to 94%) and demonstrating scalability. This method addresses the difficulty of achieving chemoselectivity when directly adding to ketones, especially in the presence of other reactive functional groups. sioc.ac.cn

Furthermore, specific catalytic systems can impart chemoselectivity. The DOWEX® 50WX4/NH2OH·HCl system, for instance, has demonstrated perfect selectivity in the oximation of carbonyl compounds in ethanol. It selectively produces Z-aldoximation isomers from aldehydes and E-oximation from acetophenone (B1666503) derivatives. Notably, this system can also achieve selective oximation of only one carbonyl moiety in compounds containing two carbonyl groups, and it can selectively oximize aldehydes in the presence of ketones. researchgate.net

The E/Z-geometry of the oxime double bond is a critical factor influencing stereoselectivity, particularly in subsequent reactions such as the asymmetric reduction of oximes to hydroxylamines. Therefore, controlling this geometry during synthesis is paramount for downstream applications requiring specific stereoisomers. epfl.ch

Table 2: Chemo- and Stereoselective Oxime Synthesis Methodologies

| Method | Selectivity Achieved | Key Features | Relevance to this compound/Analogs | References |

| Visible-light-mediated EnT catalysis (photoisomerization) | Z-isomer selectivity (for aryl oximes) | Mild conditions, complementary regio- and chemoselectivity, enables novel Beckmann rearrangement regioselectivity | Potential for selective isomer formation of ketoximes | nih.gov |

| Photochemical 1,3-boronate rearrangement | Chemoselectivity (α-tertiary hydroxy oximes) | Protecting group-free, high yields, scalable, addresses challenges with nucleophilic labile groups | Relevant for synthesizing functionalized oxime analogs | sioc.ac.cn |

| DOWEX® 50WX4/NH2OH·HCl system | Chemo- and Stereoselectivity | Z-aldoximation, E-ketoximation, selective oximation of dicarbonyls/aldehydes over ketones | Applicable for selective oximation of ketones like 6-undecanone | researchgate.net |

Reactivity and Mechanistic Investigations of 6 Undecanone Oxime

The Beckmann Rearrangement

The Beckmann rearrangement is a well-established acid-catalyzed transformation of ketoximes, such as 6-undecanone (B1294626) oxime, into N-substituted amides wikipedia.orgchem960.comflybase.orgfishersci.canih.govereztech.com. This reaction is a cornerstone in organic synthesis, widely employed for the industrial production of lactams (cyclic amides) like ε-caprolactam from cyclohexanone (B45756) oxime, a precursor to Nylon 6 wikipedia.org.

Detailed Reaction Mechanism and Transition States

The mechanism of the Beckmann rearrangement typically initiates with the protonation of the oxime's hydroxyl group, converting it into a superior leaving group, often water (H₂O⁺) flybase.orgereztech.com. This step is crucial for facilitating the subsequent rearrangement. A key, concerted step involves a 1,2-shift of the alkyl or aryl group that is anti-periplanar to the departing leaving group, simultaneously with the cleavage of the nitrogen-oxygen (N-O) bond flybase.orgereztech.com. This concerted migration leads to the formation of a highly electrophilic nitrilium ion intermediate flybase.orgfishersci.ca.

The nitrilium ion is then susceptible to nucleophilic attack, typically by a water molecule present in the reaction medium flybase.orgfishersci.ca. This attack forms an imidate intermediate, which subsequently undergoes deprotonation and tautomerization to yield the stable N-substituted amide product flybase.org. Computational studies have elaborated on these transition states, showing how solvent molecules can stabilize intermediates and influence the migration process. For instance, the rearrangement of acetone (B3395972) oxime in Beckmann solution involves the stabilization of the expelling hydroxyl group by acetic acid molecules in the transition state leading to the iminium ion.

Influence of Catalytic Reagents and Acidic Conditions

The Beckmann rearrangement is predominantly an acid-catalyzed reaction, requiring either Brønsted or Lewis acids flybase.orgfishersci.ca. Historically, strong Brønsted acids such as concentrated sulfuric acid, hydrochloric acid, polyphosphoric acid (PPA), and hydrogen fluoride (B91410) have been widely employed wikipedia.org. The "Beckmann's mixture," comprising acetic acid, acetic anhydride, and hydrogen chloride, was also a traditional catalytic system wikipedia.org.

Beyond traditional strong acids, various other reagents have been found to promote the rearrangement. These include Lewis acids like phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), tosyl chloride, bismuth(III) chloride, Ga(OTf)₃, and HgCl₂ wikipedia.orgereztech.com. Efforts have also been directed towards developing milder and more environmentally friendly catalytic systems to circumvent the harsh conditions often unsuitable for sensitive substrates wikipedia.org. This includes the use of solid acid catalysts like H-ZSM-5 and silica (B1680970) gel, as well as ionic liquids, which have shown high conversion and selectivity in certain Beckmann rearrangements wikipedia.org.

Stereochemical Control and Migratory Aptitude (Anti-Migration)

A defining characteristic of the Beckmann rearrangement, particularly for ketoximes, is its high stereospecificity flybase.orgereztech.com. The group that is anti-periplanar (or trans) to the leaving group on the nitrogen atom is the one that migrates flybase.orgereztech.com. This anti-migration occurs regardless of the inherent migratory aptitude of the two groups attached to the carbon bearing the oxime functionality ereztech.com. The migrating group retains its configuration during the intramolecular 1,2-shift, indicating a concerted mechanism where it does not become completely free fishersci.caereztech.com.

While general migratory aptitude orders (e.g., aryl > alkyl > hydrogen) exist for other rearrangement reactions, in the Beckmann rearrangement, the stereoelectronic requirement for the anti relationship dominates. However, certain reaction conditions can lead to racemization of the oxime geometry, potentially resulting in the formation of both regioisomers if the starting oxime is not stereochemically pure or if isomerization occurs during the reaction flybase.org.

Formation of N-Substituted Amide Products

For ketoximes, the Beckmann rearrangement reliably yields N-substituted amides wikipedia.orgchem960.comflybase.orgfishersci.canih.govereztech.com. In the specific case of 6-undecanone oxime, which is derived from a symmetrical ketone (6-undecanone), the two alkyl groups attached to the imine carbon are identical pentyl chains. Therefore, the rearrangement will exclusively lead to the formation of N-pentylhexanamide, as there is no regioselectivity issue concerning which identical alkyl group migrates. Cyclic ketoximes undergo ring expansion to form lactams (cyclic amides) wikipedia.orgchem960.com. In contrast, aldoximes (oximes derived from aldehydes) typically dehydrate to form nitriles under Beckmann rearrangement conditions, although some specialized methodologies can enable their conversion to primary amides chem960.comflybase.orgnih.gov.

Beckmann Fragmentation Pathways

The Beckmann fragmentation is a competing reaction that can occur alongside the Beckmann rearrangement. This pathway becomes particularly viable when the group α to the oxime functionality is capable of stabilizing a developing carbocation. Such groups often include tertiary alkyl, benzyl, or those that can form stable carbocations, such as those with quaternary carbons.

In a fragmentation reaction, the migrating group departs from the intermediate, leading to the formation of a nitrile and a carbocation. This carbocation is then rapidly intercepted by other species in the reaction mixture, yielding a variety of products. For example, the fragmentation of camphor (B46023) oxime when treated with dilute sulfuric acid or acetyl chloride furnishes an unsaturated nitrile. Careful selection of promoting reagents and solvent conditions can often favor either the rearrangement or the fragmentation pathway, sometimes achieving almost exclusive formation of one product over the other. Studies on steroidal spirocyclic oximes, for instance, have shown that the anti isomer consistently undergoes Beckmann fragmentation.

O-Functionalization Chemistry of the Oxime Group

Beyond the Beckmann rearrangement and fragmentation, the oxime group (R₂C=NOH) exhibits diverse O-functionalization chemistry due to its nature as an ambidentate nucleophile, allowing reactions at both the oxygen and nitrogen atoms. O-alkylation reactions are common, preferentially yielding O-alkyl oxime ethers.

The oxygen atom of the oxime can be readily functionalized to create various derivatives that serve as versatile intermediates or directing groups in other synthetic transformations. For example, O-acetyl oximes have been effectively utilized as directing groups in palladium-catalyzed C-H functionalization reactions, enabling the subsequent transformation of the C-H functionalized products into diverse structural motifs such, as ketones, alcohols, amines, and heterocycles. The synthesis of O-acylhydroxamates has also been achieved through the reaction of oxime chlorides with carboxylic acids under mild conditions.

Furthermore, oximes can be formed through photochemical oximation processes, such as the conversion of n-undecane to this compound, which can then undergo subsequent reactions like ketonization. The N-O bond in oximes can also undergo transition metal-catalyzed fragmentation, leading to the formation of iminyl radicals, which are valuable intermediates in carbon-carbon bond-forming reactions. Aminooxy reagents are also employed in synthesis and analysis, expanding the role of oximation due to their rapid and chemoselective reaction with carbonyl groups.

Synthesis of Oxime Ethers via O–H Functionalization

The hydroxyl group of this compound is a key site for functionalization, leading to the formation of oxime ethers. This O–H functionalization is a fundamental transformation in oxime chemistry. For instance, 6-undecanone O-[2-[p-(p-trifluoromethylphenoxy)phenoxy]propionyl]-oxime has been synthesized, demonstrating the feasibility of forming complex oxime ethers from this compound. louisville.edu

General methodologies for synthesizing oxime ethers from oximes include the reaction with alkyl halides in the presence of a base, such as sodium alkoxides, NaH, K2CO3, KOH, or NaHCO3. organic-chemistry.org These methods often require solvents like acetone, DMSO, or DMF. organic-chemistry.org Silver oxide has also been employed as both a base and catalyst, allowing for the preparation of oxime ethers without the formation of nitrone side products. organic-chemistry.org

More advanced approaches include P(III)-mediated O–H bond insertion reactions of oximes with α-keto esters, providing an efficient route to oxime ethers. mdpi.com Furthermore, a green and sustainable method involves the visible-light-promoted O–H functionalization of oximes with diazo esters. This reaction proceeds under mild, catalyst- and additive-free conditions, yielding oxime ethers with high functional group tolerance. acs.orgresearchgate.net

Metal-Mediated O-Alkylation and O-Arylation

Metal-mediated reactions offer powerful tools for the O-alkylation and O-arylation of oximes. While specific detailed findings for this compound in this context are limited in the provided literature, general principles from oxime and hydroxylamine (B1172632) chemistry can be extrapolated. Palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, with various aryl halides (chlorides, bromides, and iodides) has been reported, demonstrating short reaction times and broad substrate scope. mdpi.com This type of reaction provides access to O-arylhydroxylamines, which can be challenging to synthesize otherwise. mdpi.com

Transition metal-catalyzed O-arylation reactions, particularly those involving copper, are also employed for the formation of diaryl ethers from phenols and aryl halides. nih.govoup.com These reactions typically involve the activation of aryl halides and subsequent coupling with the oxygen nucleophile. The application of such methodologies to the oxygen atom of this compound would involve similar mechanistic considerations, potentially utilizing various transition metal catalysts to facilitate the formation of O-alkyl or O-aryl bonds.

N-Functionalization Reactions

C-Functionalization at Alpha-Positions

The alpha-positions of ketoximes, including this compound, possess acidic alpha-hydrogens due to the proximity of the imine functionality. The parent compound, 6-undecanone, is known to undergo keto-enol tautomerization, indicating the reactivity of its alpha-hydrogens. hmdb.carsc.org This inherent reactivity allows for C-functionalization at these positions.

Research has demonstrated copper-catalyzed cross-dehydrogenative coupling reactions of ketone oximes at the alpha-position. google.com For example, copper catalytic systems have been shown to facilitate oxidative C-I bond formation with methyl ketone-derived oximes, leading to iodoenamides. google.com This indicates that the alpha-carbons of this compound could be targets for various C-H functionalization strategies under appropriate catalytic conditions.

Reductive Transformations to Amines

Oximes are important precursors for the synthesis of amines through reductive transformations. This compound can be converted to the corresponding amine via reductive amination. A specific example involves the reductive amination of 6-undecanone with dimethylamine (B145610) using a platinum catalyst. numberanalytics.com This process typically involves the formation of an imine or iminium ion intermediate, followed by its reduction to the amine. karger.com

General methods for the catalytic hydrogenation of oximes to amines or hydroxylamines are well-established. acs.org Heterogeneous catalysts, such as platinum supported on various materials (e.g., TiO2, ZrO2, Al2O3, and MgO), have been successfully employed for this purpose. acs.org The reduction of O-substituted oximes to hydroxylamines has also been explored, with challenges and limitations noted in achieving efficient asymmetric hydrogenation. organic-chemistry.org

Hydrolytic Regeneration of Carbonyl Compounds

One of the significant applications of oximes in organic chemistry is their role as protecting groups for aldehydes and ketones. The regeneration of the parent carbonyl compound from the oxime is a crucial step in such synthetic strategies. This compound can be hydrolyzed back to 6-undecanone.

A recent study demonstrated the photochemical conversion of this compound to 6-undecanone as a major product. organicchemistrytutor.com This transformation was observed under photochemical reaction conditions, particularly with UVA light and in the presence of t-butyl nitrite (B80452) (t-BuONO). organicchemistrytutor.com The reaction also yielded a nitrimine product. organicchemistrytutor.com

Various other methods for the hydrolytic regeneration of carbonyl compounds from oximes include:

Cupric Chloride Dihydrate (CuCl2·2H2O): This serves as a recoverable promoter for hydrolysis. Treatment of oximes with 2 molar equivalents of CuCl2·2H2O (PubChem CID: 167232) at reflux (75°C) in a mixed solvent of acetonitrile (B52724) (PubChem CID: 6342) and water (4:1) can achieve high yields (85–98%) across a range of aldoximes and ketoximes. escholarship.org This method is considered environmentally friendly due to the recyclability of the cupric salt. escholarship.org

Zirconium Hydroxide Chromate: This compound (chemical formula: Zr4(OH)6(CrO4)5(H2O)2) acts as a convenient, efficient, and economic oxidizing agent for the conversion of oximes to their corresponding aldehydes and ketones in acetonitrile at reflux temperature. hmdb.ca

N-Bromophthalimide (NBPI): Deoximation can be achieved oxidatively using NBPI (PubChem CID: 82196) under microwave irradiation in acetone with a small amount of water. This method has been successful even for sterically hindered ketone oximes. nih.gov

Calcium Hypochlorite (B82951) and Moist Montmorillonite (B579905) K-10: A simple method for regenerating carbonyl compounds involves stirring the oxime with calcium hypochlorite (PubChem CID: 24510) and moist montmorillonite K-10 (PubChem CID: 16211832) in chloroform (B151607) at room temperature. google.com

These methods highlight the various chemical conditions that can be employed to regenerate 6-undecanone from its oxime.

Oxidative Processes Involving Oximes

Oxidative processes involving oximes can lead to various transformations, including the regeneration of carbonyl compounds or the formation of new oxidized species. As noted, the photochemical conversion of this compound to 6-undecanone and a nitrimine product is a direct example of an oxidative process. organicchemistrytutor.com This reaction is significantly accelerated by irradiation with UVA light compared to elevated temperature alone. organicchemistrytutor.com The formation of the ketone from the oxime is influenced by the presence of t-butyl nitrite (t-BuONO, PubChem CID: 11776) and t-butyl alcohol (t-BuOH, PubChem CID: 6389). organicchemistrytutor.com

General oxidative deoximation methods include the use of various oxidizing agents such as chromium(VI) compounds, manganese, thallium, cerium, lead, and halogens. hmdb.canih.gov Some of these methods can suffer from disadvantages such as long reaction times, difficulties in product isolation, or the formation of unstable compounds.

Oxime radicals are also involved in oxidative functionalization reactions. Due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms, oxime radicals can form both C–O and C–N bonds. While intermolecular reactions often lead to C–O bond formation, intramolecular cyclization can result in five-membered isoxazoline (B3343090) rings (C–O bond formation) or nitrones (C–N bond formation).

Coordination Chemistry and Metal Oxime Complexes

Ligand Properties of Oximes and Oximato Groups

The distinctive structure of the oxime group provides multiple sites for interaction with metal centers, contributing to its diverse coordination behavior.

Oximes exhibit amphoteric behavior due to the presence of both a basic nitrogen atom and a mildly acidic hydroxyl group rsc.orgbingol.edu.trtandfonline.com. This dual nature allows oximes to act as either neutral ligands or, upon deprotonation of the hydroxyl group, as anionic oximato ligands (C=N-O⁻) rsc.orgbingol.edu.trresearchgate.net. The primary donor atoms in oxime and oximato groups are the nitrogen atom of the imine (C=N) bond and the oxygen atom of the hydroxyl or oximato group rsc.orgresearchgate.net. Upon coordination to a metal ion, the acidity of the hydroxyl (-OH) group significantly increases, facilitating its deprotonation and the formation of stable oximato complexes researchgate.netmdpi.com.

Oxime and oximato groups can bind to metal ions in a variety of coordination modes, depending on the metal, the steric and electronic properties of the oxime, and the reaction conditions rsc.orgresearchgate.net. Common coordination modes include:

Monodentate Coordination : Through either the nitrogen atom or the oxygen atom.

Bidentate Chelation : Often involving both the nitrogen and oxygen atoms of the same oxime group, forming a stable five-membered chelate ring with the metal ion researchgate.net. This is a frequently observed mode, especially when the oxime is part of a larger chelating system researchgate.net.

Bridging Ligand : Oxime or oximato groups can bridge two or more metal centers through their nitrogen and oxygen atoms, leading to the formation of polynuclear complexes rsc.org.

The versatility of coordination is enhanced when the oxime functionality is incorporated into polydentate ligands, such as those with additional donor atoms like pyridine (B92270) derivatives, allowing for more complex coordination geometries researchgate.net.

Synthesis and Characterization of Metal-6-Undecanone Oxime Complexes

The formation of metal complexes with 6-undecanone (B1294626) oxime follows general principles established for other ketoximes, involving specific synthetic routes and subsequent comprehensive characterization techniques.

Metal complexes of oximes are typically synthesized via two main approaches:

Condensation Reaction : This involves the direct reaction of a carbonyl compound (like 6-undecanone) with hydroxylamine (B1172632) in the presence of the metal salt, where the oxime forms in situ and then coordinates to the metal ion at.uaacs.org. For 6-undecanone oxime, a photochemical oximation of n-undecane has been reported to yield n-undecanone oxime acs.org.

Direct Reaction : Pre-synthesized this compound is reacted directly with a suitable transition metal salt in a chosen solvent bingol.edu.trresearchgate.netljmr.lydergipark.org.tr. Common transition metals that form complexes with oximes include nickel(II), copper(II), cobalt(II), zinc(II), manganese(II), cadmium(II), iron(II), ruthenium(III), rhodium(III), palladium(II), and titanium bingol.edu.trresearchgate.netresearchgate.netljmr.lydergipark.org.trmdpi.comxavier.eduajol.infonih.govrsc.org. The stoichiometry of the ligand to metal can vary, often resulting in 1:1, 1:2, or 2:1 (metal:ligand) ratios, influencing the final complex structure and coordination number ljmr.lydergipark.org.tr. The choice of solvent, pH, and temperature are crucial parameters affecting the yield and purity of the resulting complexes xavier.edu.

The structural and electronic properties of metal-6-undecanone oxime complexes can be thoroughly investigated using a combination of spectroscopic and electrochemical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy : IR spectroscopy is vital for confirming the coordination mode. Shifts in the characteristic C=N stretching vibration (typically around 1593-1622 cm⁻¹) and the disappearance or shift of the O-H stretching vibration (3370-3436 cm⁻¹) upon complexation indicate coordination through the nitrogen and deprotonation of the hydroxyl group, respectively bingol.edu.trajol.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of the ligand and its complexes, particularly for diamagnetic complexes. Changes in chemical shifts of protons and carbons adjacent to the oxime group provide insights into the coordination environment. For instance, the ¹H NMR spectrum of 6-undecanone shows specific peaks, and similar analysis would be applied to its oxime and complexes acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectra provide information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which can help determine the geometry and oxidation state of the metal center bingol.edu.trresearchgate.netresearchgate.netljmr.lydergipark.org.trxavier.edu.

Mass Spectrometry (MS) : MS techniques, such as ESI-MS or MALDI-TOF MS, confirm the molecular weight and composition of the complexes researchgate.netresearchgate.net.

Elemental Analysis (CHN) : This provides empirical formula verification by determining the carbon, hydrogen, and nitrogen content bingol.edu.trresearchgate.netresearchgate.netljmr.lydergipark.org.trajol.infoajol.info.

Magnetic Susceptibility Measurements : These measurements determine the magnetic moment of the complex, which helps in deducing the number of unpaired electrons and, consequently, the oxidation state and geometry of the metal ion (e.g., diamagnetic for Ni(II) square-planar complexes or paramagnetic for octahedral Co(II) complexes) bingol.edu.trresearchgate.netresearchgate.netljmr.lydergipark.org.trajol.infoajol.info.

Molar Conductivity Measurements : These measurements in solution help determine whether the complex is electrolytic or non-electrolytic, indicating the presence or absence of ions in solution bingol.edu.trresearchgate.netresearchgate.netljmr.lyajol.infoajol.info.

Electrochemical Characterization:

Cyclic Voltammetry (CV) : CV is used to investigate the redox properties of metal-oxime complexes. It provides information on the oxidation and reduction potentials of the metal center and the ligand, the reversibility of electron transfer processes, and the stability of different oxidation states ajol.infonih.govajol.info. The electrochemical behavior can reveal the influence of coordination on the electronic properties of both the metal and the oxime ligand.

A summary of typical spectroscopic observations for oxime ligands and their metal complexes is presented in Table 1.

Table 1: Typical Spectroscopic Features of Oxime Ligands and Their Metal Complexes

| Spectroscopic Technique | Characteristic Feature (Ligand) | Characteristic Feature (Complex) | Information Gained |

| FT-IR | ν(O-H) at 3370-3436 cm⁻¹ bingol.edu.tr ν(C=N) at 1593-1622 cm⁻¹ bingol.edu.tr | Disappearance/Shift of ν(O-H) Shift of ν(C=N) bingol.edu.trajol.info | Coordination mode (N, O, or both), deprotonation of -OH |

| ¹H NMR | δ(NOH) proton, alkyl/aryl protons | Shifts in δ(NOH) or its disappearance, changes in other proton signals acs.orgajol.info | Coordination environment, presence of coordinated water ajol.info |

| UV-Vis | Ligand-based transitions | d-d transitions, LMCT bands bingol.edu.trresearchgate.netresearchgate.netljmr.lydergipark.org.trxavier.edu | Geometry, oxidation state of metal |

| Mass Spectrometry | Molecular ion peak of ligand | Molecular ion peak of complex, fragmentation patterns researchgate.netresearchgate.net | Molecular weight, composition |

Metal-Mediated Reactivity of Coordinated Oximes

The coordination of an oxime to a metal center can dramatically alter its reactivity, leading to a variety of metal-mediated transformations. The coordinated oxime group possesses three potentially reactive sites: the carbon, nitrogen, and oxygen atoms researchgate.netmdpi.com. Furthermore, the acidity of the -OH group significantly increases upon coordination, making the deprotonated oximato form more accessible and reactive researchgate.netmdpi.com.

Virtually all types of metal-mediated reactions are possible for coordinated oximes, including:

Nucleophilic and Electrophilic Reactions : Metal ions can activate the oxime ligand towards external nucleophiles or electrophiles researchgate.netmdpi.com. For instance, metal-mediated nucleophilic addition of oximes to C=C bonds has been observed acs.org.

Intramolecular Redox Reactions : The metal center can facilitate internal electron transfer processes within the coordinated ligand researchgate.netmdpi.com.

Template Synthesis : The metal ion can act as a template, directing the synthesis of new ligand systems or organic compounds around the coordination sphere researchgate.netmdpi.com.

Beckmann Rearrangement : This important rearrangement, which converts oximes into amides, can be promoted or assisted by metal ions researchgate.netmdpi.comgoogle.com.

N-O Bond Cleavage : Metal insertion can lead to the fragmentation of the N-O bond in the oxime nsf.gov.

Functionalization : Metal-mediated reactions can lead to O-functionalization, N-functionalization, and C-functionalization of the oxime group mdpi.comacs.org.

The study of metal-mediated reactivity of oximes is an active area of research, with ongoing efforts to discover new reactions and understand their mechanisms for synthetic applications at.uansf.gov.

Computational Chemistry and Theoretical Studies of Oxime Reactivity

Quantum Chemical Calculations on Reaction Mechanisms (e.g., Beckmann Rearrangement)

Quantum chemical calculations, predominantly Density Functional Theory (DFT), are extensively employed to unravel the mechanisms of various reactions involving oximes, most notably the Beckmann rearrangement researchgate.netmdpi.comresearchgate.netnih.govrsc.orgnih.gov. The Beckmann rearrangement is a significant acid-catalyzed transformation where an oxime converts into an amide researchgate.netnih.gov.

Early quantum mechanical (QM) studies on the acid-catalyzed Beckmann rearrangement typically utilized gas-phase models to validate the four primary steps of the experimentally derived mechanism: N-protonation of the oxime, a 1,2-hydride shift, subsequent rearrangement, and tautomerization researchgate.net. DFT investigations often indicate that the initial step involves N-protonation of the oxime, followed by a proton shuttle to yield an O-protonated species nih.gov. The 1,2-H-shift connecting these protonated isomers can be the rate-determining step of the reaction acs.orgkuleuven.be.

The influence of the solvent is critical in these reactions. Active participation of solvent molecules can substantially lower the activation barrier for the 1,2-H-shift, thereby aligning computational predictions more closely with experimental outcomes acs.orgkuleuven.be. For cyclic ketoximes, such as cyclohexanone (B45756) oxime, which is crucial for the industrial production of ε-caprolactam, DFT studies have explored both rearrangement and hydrolysis mechanisms researchgate.netcip.com.cn. Computational analyses also delve into secondary reaction pathways, like hydrolysis, that may occur concurrently with the Beckmann rearrangement, providing essential information for understanding catalyst selectivity and potential poisoning researchgate.net.

The Beckmann rearrangement is known for its stereospecificity, where the migrating group is positioned anti to the leaving group on the nitrogen atom. This phenomenon is attributed to antiperiplanar electron delocalization, a characteristic that DFT calculations can effectively rationalize nih.gov. Although specific quantum chemical calculations for the Beckmann rearrangement of 6-undecanone (B1294626) oxime are not widely reported, the established principles and methodologies applied to other oximes are directly transferable, providing a robust framework for predicting and understanding its potential reaction mechanisms.

Molecular Modeling and Conformational Analysis of Oximes

Molecular modeling and computational approaches are widely utilized to characterize the conformational properties of oximes asianpubs.orgtandfonline.comscielo.brrsc.orgresearchgate.netrsc.orgnih.govinformahealthcare.commdpi.comcdnsciencepub.com. Oximes can exist as E/Z isomers, and computational studies, frequently employing DFT, are used to determine the relative stability of these isomers and their various conformers asianpubs.orgrsc.orgmdpi.com. For example, in certain cases, the Z-stereoisomers have been found to be more stable asianpubs.org.

The inherent flexibility of the molecular moieties attached to the oxime group allows for the adoption of numerous conformations, which are typically characterized by principal torsion angles asianpubs.org. Conformational searches, often conducted using molecular mechanics (MM+) and semiempirical methods (such as AM1, PM3, PM6, and RM1), are performed to identify global and local energy minima asianpubs.orgscielo.brresearchgate.net. The reliability of these semiempirical methods can be validated by comparing their results with more rigorous DFT calculations scielo.brresearchgate.net.

DFT calculations are also employed to optimize molecular geometries by minimizing energies with respect to all geometrical parameters mdpi.commdpi.com. Subsequent frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima on the potential energy surface mdpi.com. For 6-undecanone oxime (PubChem CID: 551993 nih.gov), molecular modeling would involve exploring the various possible conformations arising from its long aliphatic chains and the oxime group, as well as the E/Z isomerism around the C=N bond. These detailed conformational analyses are vital for understanding its physical properties and predicting its reactivity.

Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum chemical calculations, particularly DFT, are extensively used for the theoretical prediction of spectroscopic properties of oximes, including Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra (both ¹H and ¹³C) mdpi.comtandfonline.commdpi.comjacsdirectory.comarkat-usa.orgresearchgate.netnih.govresearchgate.netcreative-biostructure.com. These computational predictions often show good agreement with experimental data, although some deviations can occur, especially for highly sensitive vibrational modes like O-H stretching, which are significantly influenced by hydrogen bonding interactions mdpi.commdpi.comarkat-usa.org.

Commonly employed DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311++G(d,p), 6-31G(d,p)), are used to calculate harmonic vibrational frequencies, analyze electronic spectra through HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis, determine Mulliken atomic charges, and generate molecular electrostatic potential (MEP) maps mdpi.commdpi.comjacsdirectory.comarkat-usa.orgnih.govresearchgate.net.

For NMR spectroscopy, the Gauge Including Atomic Orbital (GIAO) method is frequently applied to calculate ¹H and ¹³C isotropic shielding tensors, which can then be referenced to a standard like Tetramethylsilane (TMS) to predict chemical shifts mdpi.comarkat-usa.orgresearchgate.netnih.govresearchgate.net. These predictions can achieve high accuracy and are invaluable for assisting in the assignment of experimental NMR signals, even for complex molecular structures researchgate.net.

Reactivity profiles of oximes can be predicted by analyzing their frontier molecular orbitals (HOMO and LUMO energies), which provide insights into potential charge transfer processes and reactive sites within the molecule mdpi.comnih.govresearchgate.net. Additionally, molecular electrostatic potential (MEP) maps visually represent the electrophilic and nucleophilic regions of a molecule, further aiding in the prediction of its reactivity mdpi.comnih.gov. For this compound, such computational studies would provide a theoretical foundation for interpreting its characteristic IR, NMR, and UV-Vis spectra, and for understanding its reactivity, for instance, by identifying sites susceptible to nucleophilic or electrophilic attack.

Studies on Oxime Metathesis Mechanisms

Oxime metathesis represents a significant area within dynamic covalent chemistry, characterized by the reversible exchange of oxime functionalities rsc.orgrsc.orgresearchgate.netuniroma1.itnih.gov. Computational studies, particularly those employing DFT calculations, have been pivotal in investigating the underlying mechanisms of acid-catalyzed dynamic exchange reactions of oximes rsc.orgrsc.orgresearchgate.netuniroma1.itnih.gov.

These theoretical investigations often propose a metathesis mechanism that is robustly supported by both experimental observations and computational findings rsc.orgrsc.orgresearchgate.netuniroma1.itnih.gov. DFT calculations have underscored the critical influence of substituent effects on the kinetics of the exchange reaction rsc.orgresearchgate.netuniroma1.itnih.gov. For example, studies have shown that electron-donating substituents on aromatic rings can accelerate the dynamic exchange process rsc.orgresearchgate.netnih.gov. The proposed mechanism for acid-catalyzed oxime metathesis frequently involves a four-membered cyclic intermediate, with the acidic catalyst playing a crucial role in facilitating the reaction rsc.orgnih.gov.

Furthermore, some research suggests that oxime-based dynamic covalent polyurethanes can exhibit catalyst-free self-healing and recycling properties. DFT calculations indicate that the characteristic nitrone tautomer of the oxime mediates this mild thermoreversible behavior pku.edu.cn. The isomerization of an oxime to its nitrone tautomer can occur via a bimolecular process involving two oxime molecules through intramolecular proton transfer rsc.orgpku.edu.cn. While specific computational studies on the metathesis of this compound are not extensively documented, the general mechanistic insights derived from computational studies on other oximes are directly transferable, providing a valuable framework for understanding how this compound might participate in such dynamic covalent processes.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Oxime Characterization

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for investigating the redox behavior, reaction mechanisms, and quantitative analysis of organic compounds, including oximes. These techniques provide insights into electron transfer processes, often revealing the stability of different oxidation states and the influence of structural features or environmental conditions on electrochemical activity. While specific electrochemical characterization data for 6-undecanone (B1294626) oxime are limited in the current literature, the general principles and observed behaviors of other oximes can provide a framework for understanding its potential electrochemical properties.

Oximes, characterized by the >C=N-OH functional group, typically undergo electrochemical reduction. This process often involves a multi-electron and multi-proton transfer, leading to the formation of primary amines sigmaaldrich.comnih.gov. For many oxime compounds, the electrode reaction is irreversible, meaning that the reverse oxidation process is not observed under the same conditions sigmaaldrich.comfishersci.cawikipedia.org. The reduction potentials are significantly influenced by pH, with more favorable (less negative) potentials observed at lower pH values due to the involvement of protons in the reduction mechanism sigmaaldrich.comnih.govereztech.com.

Common electrochemical techniques employed for oxime characterization include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) sigmaaldrich.comnih.govfishersci.cawikipedia.orgereztech.comthegoodscentscompany.com. These techniques allow for the determination of peak potentials (Eₚ) and peak currents (iₚ), which provide information about the thermodynamics and kinetics of the redox processes, respectively. Various electrode materials, such as hanging mercury drop electrodes (HMDE), glassy carbon electrodes (GCE), and platinum electrodes, have been utilized, with the choice of electrode sometimes influencing the observed electrochemical behavior sigmaaldrich.comfishersci.caereztech.comthegoodscentscompany.comnih.gov.

For instance, studies on small aliphatic oximes like formamidoxime (B1203019) and acetaldehyde (B116499) oxime on platinum surfaces have shown structure-sensitive electrochemical adsorption and reduction behaviors, with notable differences in cyclic voltammetric profiles depending on the platinum crystal plane (e.g., Pt(111) vs. Pt(100)) sigmaaldrich.com. In acidic or neutral solutions, these oximes can undergo electrocatalytic reduction sigmaaldrich.com. Research on conjugated aliphatic oximes has demonstrated that the nature of conjugated substituents strongly influences reduction potentials, with dione (B5365651) and diimine analogs generally being more easily reduced than mono- and di-oxime counterparts nih.govereztech.com.

Beyond reduction, the oxidation of oximes can also be observed, particularly when they are coordinated as ligands in metal complexes. For example, oxime ligands in rhodium(III) complexes have shown two oxidative responses in cyclic voltammetry, with the second oxidation peak often attributed to the oxime ligand itself flybase.orgmcmaster.ca. Similarly, the electrochemical properties of oxime-phenylalanine mixed ligand complexes of various metals (e.g., Co, Ni, Cu, Zn) have been investigated, revealing oxidation waves attributed to the oxime group nih.gov. The development of modified electrodes, such as cerium dioxide (CeO₂) nanoparticles combined with multi-walled carbon nanotubes (MWCNTs) on a glassy carbon electrode, has been shown to electrocatalytically enhance oxime oxidation, leading to increased peak currents thegoodscentscompany.com.

Given the general behavior of oximes, 6-undecanone oxime would likely exhibit an irreversible reduction process to 6-aminoundecane, influenced by the pH of the medium. Its long aliphatic chain might affect its solubility and adsorption characteristics at the electrode surface, which could, in turn, influence its electrochemical response. Further dedicated electrochemical studies would be necessary to precisely determine the specific reduction and oxidation potentials, electron transfer numbers, and reaction mechanisms for this compound.

Table 1: Representative Electrochemical Parameters for Various Oximes

| Compound (Type) | Electrode Material | Technique | Redox Process | Potential (V vs. Reference Electrode) | Nature | Reference |

| Salicylaldehyde oxime (Rh(III) complex) | Not specified (in solution) | Cyclic Voltammetry | Oxidation (Ox₁) | 0.61 - 0.76 V vs. SCE | Quasi-reversible | flybase.orgmcmaster.ca |

| Salicylaldehyde oxime (Rh(III) complex) | Not specified (in solution) | Cyclic Voltammetry | Oxidation (Ox₂) | 1.20 - 1.32 V vs. SCE | Irreversible | flybase.orgmcmaster.ca |

| Formamidoxime (Aliphatic) | Pt(111) single-crystal | Cyclic Voltammetry | Electrocatalytic Reduction | Not specified (profiles show differences) | Irreversible | sigmaaldrich.com |

| Acetaldehyde oxime (Aliphatic) | Pt(111) single-crystal | Cyclic Voltammetry | Electrocatalytic Reduction | Not specified (profiles show differences) | Irreversible | sigmaaldrich.com |

| Aromatic oxime derivatives | Mercury electrode | Square Wave Voltammetry, Differential Pulse Voltammetry, Cyclic Voltammetry | Reduction | pH-dependent (peak potential) | Irreversible | sigmaaldrich.com |

| 1,5-Benzodiazepine oximes | Glassy Carbon Electrode | Cyclic Voltammetry | Oxidation (Anodic Peak) | Positive potentials | Irreversible | fishersci.ca |

| Pralidoxime (PAM) chloride | CeO₂-modified GCE | Cyclic Voltammetry, Differential Pulse Voltammetry | Oxidation | Increased peak current on modified electrode | Oxidation | thegoodscentscompany.com |

| Pyridine-4-aldoxime | Not specified | Classical Polarography, Differential Pulse Polarography, Linear Cyclic Voltammetry | Electroreduction | Four-electron exchange process (pH-dependent) | Irreversible |

Note: The data in this table are derived from studies on various oxime compounds and their complexes, illustrating the types of electrochemical behaviors and techniques used. They are not specific to this compound.

Applications of 6 Undecanone Oxime in Organic Synthesis and Materials Science

Synthetic Intermediate for Nitrogen-Containing Compounds

As a ketoxime, 6-undecanone (B1294626) oxime is a key precursor for synthesizing a variety of nitrogen-containing organic compounds. Its reactivity allows for transformations into amides, nitriles, and various heterocyclic systems, as well as enabling the regeneration of parent carbonyl compounds.

Precursor to Amides and Lactams via Beckmann Rearrangement

The Beckmann rearrangement is a fundamental acid-catalyzed reaction in organic chemistry that converts oximes into amides or lactams. For ketoximes, such as 6-undecanone oxime, this rearrangement typically yields N-substituted amides masterorganicchemistry.comwikipedia.orgthieme-connect.comcdnsciencepub.combyjus.comunacademy.com. The mechanism involves the protonation of the oxime's hydroxyl group, which facilitates its departure as a water molecule, followed by the migration of an alkyl or aryl group from the carbon to the nitrogen atom, forming a nitrilium ion intermediate masterorganicchemistry.comwikipedia.orgunacademy.com. Subsequent attack by water and tautomerization leads to the final amide product masterorganicchemistry.com.

In the case of this compound, a linear ketoxime, the Beckmann rearrangement would yield a linear N-substituted amide, specifically N-pentylhexanamide (or N-hexylpentanamide, depending on the migratory aptitude of the alkyl chains) nih.gov. This transformation is broadly significant in industrial chemistry, exemplified by the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, a cyclic amide (lactam), which is a crucial monomer for the production of Nylon 6 wikipedia.orgthieme-connect.combyjus.comunacademy.comwikipedia.orgfishersci.nlfishersci.caatamankimya.comwikidata.orgresearchgate.net. Various reagents can catalyze this rearrangement, including strong Brønsted or Lewis acids like concentrated sulfuric acid, phosphorus pentachloride, tosyl chloride, thionyl chloride, and even milder systems like hexamethylphosphoric triamide (HMPT) or elemental iodine under specific conditions wikipedia.orgthieme-connect.comcdnsciencepub.comunacademy.com.

Formation of Nitriles

While the primary product of the Beckmann rearrangement of ketoximes is an amide, oximes can also serve as precursors for nitriles. Aldoximes (oximes derived from aldehydes) are well-known to undergo dehydration to form nitriles, often under conditions similar to the Beckmann rearrangement masterorganicchemistry.comwikipedia.orgbyjus.comunacademy.com.

For ketoximes like this compound, the formation of nitriles typically occurs through a competing reaction known as Beckmann fragmentation wikipedia.org. This fragmentation pathway is favored when the group alpha to the oxime functionality is capable of stabilizing a carbocation, leading to the cleavage of the C-C bond and the generation of a nitrile and a carbocation wikipedia.orgpsu.edu. This provides a distinct route to nitrile compounds that might not be accessible through direct dehydration of a ketoxime. An example of a nitrile that could be formed through such a pathway from an undecanone derivative is undecanenitrile (B1346573) thegoodscentscompany.comcenmed.comuni.lunih.gov.

Synthesis of Heterocyclic Systems (e.g., Isoxazoles, Isoxazolines)

Oximes play a crucial role in the synthesis of various heterocyclic compounds, particularly isoxazoles and isoxazolines. These five-membered heterocycles, containing adjacent oxygen and nitrogen atoms, are often formed via 1,3-dipolar cycloaddition reactions wikipedia.orgfishersci.comwikipedia.orgfishersci.atamericanelements.comguidetopharmacology.orgnih.gov. The key intermediate in these reactions is the nitrile oxide, a highly reactive 1,3-dipole wikipedia.orgpnas.org.

Nitrile oxides are typically generated in situ from aldoximes through methods such as chlorination followed by elimination of HCl, or by oxidation wikipedia.orgpnas.org. While this compound is a ketoxime, its chemical structure provides the potential for transformation into intermediates that could participate in such cycloadditions, possibly through fragmentation pathways or other multi-step synthetic routes to generate the required nitrile oxide or related species. The versatility of oxime chemistry allows for their incorporation into complex molecular architectures, paving the way for the synthesis of diverse heterocyclic systems with potential biological activities thieme-connect.comwikipedia.orgwikipedia.orgamericanelements.comguidetopharmacology.orgnih.gov.

Utility in the Regeneration of Carbonyl Compounds

Oximes are widely employed in organic synthesis as protective groups for aldehydes and ketones, offering stability and ease of handling for these reactive carbonyl functionalities nih.gov. The ability to regenerate the parent carbonyl compound from its oxime derivative (deoximation) is therefore a critical synthetic transformation nih.gov. This process is valuable not only for deprotection but also for the isolation, purification, and characterization of aldehydes and ketones fishersci.caguidetopharmacology.org. Furthermore, deoximation provides an alternative synthetic route to carbonyl compounds when the oxime is prepared from non-carbonyl precursors fishersci.capsu.edunih.gov.

Various methods have been developed for the efficient regeneration of carbonyl compounds from oximes, often under mild conditions to preserve other sensitive functional groups. These methods include:

Photochemical reactions: this compound has been successfully converted back to 6-undecanone under photochemical reaction conditions sigmaaldrich.com.

Oxidative methods: Reagents such as calcium hypochlorite (B82951) with moist montmorillonite (B579905) K-10 fishersci.ca, cupric chloride dihydrate cenmed.com, N-bromosuccinimide (NBS) under microwave irradiation guidetopharmacology.org, gaseous nitrogen dioxide americanelements.com, N-bromophthalimide (NBPI) under microwave irradiation psu.edu, and iodine with Sapindus laurifolia extract under microwave radiation nih.gov have been reported for deoximation. These methods often offer advantages such as short reaction times, high chemoselectivity, and good yields psu.eduguidetopharmacology.orgamericanelements.comnih.gov.

The regeneration of 6-undecanone from this compound is an example of the practical utility of this transformation.

Role in Dynamic Covalent Chemistry (DCC) and Adaptable Networks

This compound, as a representative oxime, is relevant in the burgeoning field of Dynamic Covalent Chemistry (DCC). DCC involves reactions where covalent bonds can be reversibly formed, broken, or exchanged in response to external stimuli acs.orgrsc.orgrsc.orgdiva-portal.org. This dynamic nature allows for the creation of "Covalent Adaptable Networks" (CANs), which are polymer networks cross-linked by these reversible bonds pnas.orgnih.govacs.orgrsc.orgrsc.orgmdpi.com.

Oxime chemistry, particularly oxime ligation and oxime exchange reactions, has emerged as a versatile tool for fabricating such dynamic networks wikidata.orgnih.govrsc.orgrsc.orgdiva-portal.orgmdpi.comresearchgate.netpku.edu.cnmdpi.com. Oxime ligation, the condensation reaction between a carbonyl compound (ketone or aldehyde) and an oxyamine to form an oxime, is highly chemoselective and can proceed efficiently under mild conditions wikidata.orgpku.edu.cnmdpi.comontosight.ai. This reversibility is crucial for the adaptable properties of CANs, enabling functionalities like self-healing, shape memory, and recyclability in polymeric materials acs.orgrsc.orgmdpi.com.

Compared to other dynamic covalent bonds like imines, oxime bonds often exhibit enhanced hydrolytic stability, making them robust for use in various dynamic materials and under different environmental conditions rsc.org. The ability of oxime bonds to undergo acid-catalyzed exchange reactions, known as oxime metathesis, further highlights their tunability and versatility in designing dynamic networks rsc.orgrsc.org. This allows for the reprocessing of oxime-based polymeric materials while maintaining their structural integrity nih.govrsc.org. The participation of oximes in these exchange reactions makes them valuable components in the design of sophisticated materials with tunable properties.

Modification and Functionalization of Advanced Materials (e.g., Graphene Oxide)

The unique reactivity of oximes, including this compound, extends to the modification and functionalization of advanced materials. The ability to introduce oxime functional groups onto material surfaces or into their bulk structure provides reactive handles for subsequent chemical transformations.

For instance, this compound has been utilized as a model compound in studies aimed at directly introducing oxime functional groups onto polyethylene (B3416737) backbones through photochemical oximation sigmaaldrich.com. This approach allows for the creation of oxime-functionalized polyethylene materials, which can then be further derivatized sigmaaldrich.com. The attractiveness of oxime functionalization lies in their versatile reactivity; oximes can be readily converted into a range of other functional groups, including ketones, amines, nitriles, isoxazolines, and amides, offering broad possibilities for material design and application sigmaaldrich.com.

Beyond polymers, oxime-containing compounds, such as pyridylketoximes, have been investigated for their utility in applications like the selective extraction of metal ions (e.g., copper) from solutions. While direct examples of this compound functionalizing graphene oxide were not found in the provided search results, the general principle of oxime chemistry being applied to surface modification and the creation of new material properties suggests its potential in this area. The functionalization of advanced materials with oxime moieties can lead to novel composites with tailored chemical and physical properties, opening avenues for applications in sensing, catalysis, and separation technologies.

Q & A

Basic Research Questions

Q. What are the established synthesis and characterization methods for 6-Undecanone oxime?

- Methodology : Synthesis typically involves reacting 6-undecanone with hydroxylamine under controlled pH and temperature. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm oxime formation, as demonstrated in cyclization studies of oxime esters . Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared (FTIR) spectroscopy validate purity and functional groups.

- Key Parameters : Reaction stoichiometry (1:1 ketone-to-hydroxylamine ratio), solvent selection (e.g., ethanol/water mixtures), and reflux duration (4–6 hours).

Q. How do physicochemical properties of this compound influence its role in supported liquid membrane (SLM) systems?

- Methodology : Evaluate polarity, viscosity, and ion-pairing tendencies using Hansen solubility parameters and partition coefficient measurements. For example, replacing nitrophenyl octyl ether (NPOE) with 6-Undecanone in SLMs reduces recovery losses due to weaker ion-pair interactions .

- Critical Factors : Membrane thickness (e.g., 100–200 µm), acceptor phase pH, and solvent compatibility with target analytes.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or tandem mass spectrometry (LC-MS/MS) for trace analysis. Validate methods via calibration curves (R² > 0.995) and spike-recovery tests (85–115% recovery) .

Advanced Research Questions

Q. How do ion-pairing interactions in SLMs affect the extraction efficiency of this compound?

- Methodology : Conduct electromembrane extraction (EME) under varying ionic strengths. A mathematical model based on Nernst-Planck equations can predict recovery losses, as observed when ion-pairing occurs between oxime and counterions in the SLM .

- Data Contradiction Resolution : Compare experimental recoveries with model predictions; discrepancies may indicate unaccounted factors (e.g., membrane porosity).

Q. What mechanistic insights exist for palladium-catalyzed reactions involving this compound derivatives?

- Methodology : Use density functional theory (DFT) calculations to map catalytic cycles, focusing on oxidative addition and reductive elimination steps. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, as seen in cyclization reactions of oxime esters .

- Hypothesis Testing : Compare catalytic activity with/without ligands (e.g., phosphines) to assess coordination effects.

Q. How can SLM systems be optimized to mitigate recovery losses of this compound?

- Methodology : Systematically vary SLM solvents (e.g., 6-Undecanone vs. NPOE) and membrane thickness. Recovery improvements ≥20% have been achieved by reducing SLM thickness to 50 µm, which minimizes ion-pair retention .

- Statistical Validation : Apply ANOVA to compare recovery means across conditions (p < 0.05).

Q. What strategies address data contradictions in recovery studies of this compound?

- Methodology : Perform error propagation analysis to identify primary uncertainty sources (e.g., pipetting volume, detector sensitivity). Replicate experiments under identical conditions and use Grubbs’ test to exclude outliers .

- Case Study : Inconsistent recoveries in acidic acceptor phases may stem from oxime hydrolysis; validate via pH-stability assays.

Q. How do reaction kinetics of this compound formation vary under non-aqueous conditions?

- Methodology : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Fit kinetic data to pseudo-first-order or second-order models to determine activation energy (Eₐ) and pre-exponential factors .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Chromatography A, Organic Letters) over non-academic sources. Use SciFinder or Reaxys to locate synthesis protocols and toxicity data .

- Data Presentation : Include raw data tables in appendices and processed data (e.g., recovery percentages, kinetic constants) in the main text. Use error bars in graphs to represent standard deviations .

- Ethical Compliance : Adhere to institutional safety protocols for handling oximes, which may release toxic vapors (e.g., HCN) under decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.